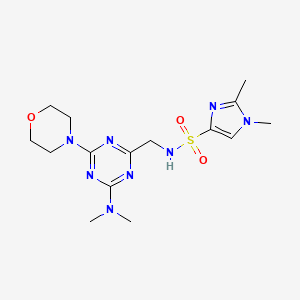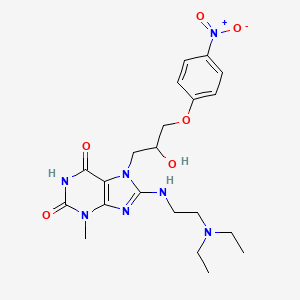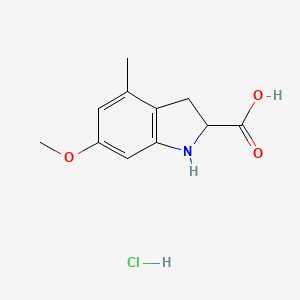
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide” is a type of benzoxazine . Benzoxazines are heterocyclic compounds with a wide range of applications in the field of organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their conversion into the respective carboxylic acids are described . Another synthesis involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis .Molecular Structure Analysis
The proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2S)-1- . This suggests that the compound may have a similar structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be converted into carboxylic acids . It can also be used as a starting material for the synthesis of potential COX-2 inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 75.6 Ų .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
The compound is utilized in the design and discovery of new drugs due to its unique chemical structure. It serves as a scaffold for synthesizing various derivatives that can be tested for medicinal properties. The stereoselective synthesis of enantiomers of this compound has been explored, which is crucial for creating drugs with specific desired effects and minimal side effects .
Pharmacology: Antimicrobial and Antiviral Activities
Derivatives of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown potential in antimicrobial and antiviral therapies. Research indicates that these compounds can be effective against a range of microbial and viral pathogens, making them valuable for developing new treatments .
Oncology: Antitumor Activity
This compound has been investigated for its antitumor properties. Studies suggest that certain derivatives can inhibit the growth of cancer cells, such as breast cancer cell lines, indicating potential applications in cancer treatment .
Neuropharmacology: AMPA Receptor Modulation
In neuropharmacology, the compound’s derivatives are examined for their ability to modulate AMPA receptors. These receptors are critical for fast synaptic transmission in the central nervous system, and their modulation can have therapeutic implications for neurological disorders .
Cardiology: Antihypertensive Effects
The benzoxazine derivatives are also studied for their cardiovascular effects, particularly their antihypertensive properties. By influencing vascular smooth muscle tone, these compounds could contribute to the development of new antihypertensive medications .
Endocrinology: Antidiabetic Potential
Research into the antidiabetic potential of this compound is ongoing. Its derivatives may play a role in regulating blood glucose levels, offering a new avenue for diabetes management and treatment .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPAEWSQDXDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)


![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)